- Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible methodChemical Communications (Cambridge, 2014, 50(47), 6259-6262,
Cas no 932-30-9 (2-(Aminomethyl)phenol)

2-(Aminomethyl)phenol structure
상품 이름:2-(Aminomethyl)phenol
2-(Aminomethyl)phenol 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(Aminomethyl)phenol
- 2-Hydroxybenzylamine
- 4-Nitrophenyl trifluoroacetate
- (Aminomethyl)phenol
- o-hydroxybenzylamine
- 2-aminomethylphenol
- 696R5N4NRM
- o-aminomethylphenol
- o-hydroxy-benzylamine
- 2-Aminomethyl-phenol
- PubChem7383
- Phenol,(aminomethyl)-
- 2-(aminomethyl)-phenol
- Phenol, (aminomethyl)-
- 2-HOBA
- KPRZOPQOBJRYSW-UHFFFAOYSA-N
- 2-(aminomethyl)phenol, AldrichCPR
- CS-D
- 2-(Aminomethyl)phenol (ACI)
- o-Cresol, α-amino- (6CI, 7CI, 8CI)
- 2-Hydroxybenzenemethanamine
- NSC 127870
- Salicylamine
- CHEMBL155572
- EN300-64465
- AM83184
- SCHEMBL110156
- A844480
- CHEMBL3114402
- 2-Hydroxybenzyl amine
- MB01565
- FT-0652646
- NoName_3497
- J-506197
- UNII-696R5N4NRM
- AC-30803
- 2-HYDROXYLBENZYLAMINE
- NS00042240
- PS-3546
- 932-30-9
- DTXSID70902921
- AKOS000126449
- DB14855
- NSC-127870
- EINECS 256-534-1
- BDBM50446752
- HY-34350
- NSC127870
- MFCD00870498
- 50312-64-6
- 2-hydroxybenzylamine, (2-hydroxyphenyl)methylamine
- CS-D1655
- EINECS 213-249-7
- SY018673
- STR07386
- DB-079497
- phenol, 2-aminomethyl-
- DB-257882
-
- MDL: MFCD00870498
- 인치: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
- InChIKey: KPRZOPQOBJRYSW-UHFFFAOYSA-N
- 미소: OC1C(CN)=CC=CC=1
계산된 속성
- 정밀분자량: 123.06800
- 동위원소 질량: 123.068
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 1
- 복잡도: 85
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 3
- 소수점 매개변수 계산 참조값(XlogP): 0.5
- 토폴로지 분자 극성 표면적: 46.2
실험적 성질
- 색과 성상: Cryst.
- 밀도: 1.141
- 융해점: 127-131 ºC
- 비등점: 245℃ at 760 mmHg
- 플래시 포인트: 102℃
- 굴절률: 1.593
- PSA: 46.25000
- LogP: 1.55120
- FEMA: 3184
- 용해성: 물에 살짝 녹다
2-(Aminomethyl)phenol 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S37/39
-
위험물 표지:
- 위험 등급:IRRITANT
- 위험 용어:R36/37/38
2-(Aminomethyl)phenol 세관 데이터
- 세관 번호:2922299090
- 세관 데이터:
?? ?? ??:
2922299090개요:
292299090. 기타 아미노기 (나프탈렌 \ 페놀) 와 에테르 \ 에스테르 [그것들의 소금을 포함하고, 산소가 함유된 기단을 하나 이상 함유한 것은 제외한다.]부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다
요약:
292299090. 기타 아미노나프탈렌과 기타 아미노페놀은 한 가지 이상의 산소관능단을 함유한 것을 제외하고 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
2-(Aminomethyl)phenol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64465-0.05g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
Enamine | EN300-64465-0.5g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 0.5g |
$19.0 | 2023-02-13 | |
Enamine | EN300-64465-5.0g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 5.0g |
$75.0 | 2023-02-13 | |
abcr | AB234600-1 g |
2-(Aminomethyl)phenol, 95%; . |
932-30-9 | 95% | 1g |
€121.70 | 2023-04-27 | |
eNovation Chemicals LLC | D375482-10g |
2-(Aminomethyl)phenol |
932-30-9 | 97% | 10g |
$480 | 2024-05-24 | |
Key Organics Ltd | PS-3546-25G |
2-(Aminomethyl)phenol |
932-30-9 | >95% | 25g |
£300.00 | 2025-02-09 | |
eNovation Chemicals LLC | D574072-25g |
2-(Aminomethyl)phenol |
932-30-9 | 97% | 25g |
$800 | 2023-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65248-500mg |
2-HOBA |
932-30-9 | 98% | 500mg |
¥944.00 | 2023-09-08 | |
abcr | AB234600-10 g |
2-(Aminomethyl)phenol, 95%; . |
932-30-9 | 95% | 10g |
€246.90 | 2022-06-11 | |
Chemenu | CM117590-25g |
2-(Aminomethyl)phenol |
932-30-9 | 95+% | 25g |
$327 | 2021-06-17 |
2-(Aminomethyl)phenol 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Tetrahydrofuran , Water ; 50 °C
참조
합성회로 2
합성회로 3
반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C
1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C
1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C
참조
- Preparation of o-hydroxybenzylamine, China, , ,
합성회로 4
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 18 h, rt
참조
- Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring SystemsOrganic Letters, 2013, 15(21), 5448-5451,
합성회로 5
반응 조건
1.1 Reagents: Hydrogen , Ammonia Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ruthenium Solvents: Water ; 6 h, 10 bar, 90 °C
참조
- Comparative account of catalytic activity of Ru- and Ni-based nanocomposites towards reductive amination of biomass derived moleculesMolecular Catalysis, 2021, 510,,
합성회로 6
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
참조
- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of PiclozotanBioorganic & Medicinal Chemistry, 2006, 14(6), 1978-1992,
합성회로 7
합성회로 8
반응 조건
1.1 Reagents: Hydrogen , Ammonia Catalysts: Ruthenium (boron nitride support) , Boron nitride Solvents: Methanol , Water ; 12 h, 1.0 MPa, 90 °C
참조
- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compoundsGreen Chemistry, 2021, 23(18), 7115-7121,
합성회로 9
합성회로 10
반응 조건
1.1 Reagents: Alumina , Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
참조
- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 systemBulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452,
합성회로 11
반응 조건
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium , Carbon Solvents: Methanol , Water
참조
- The action of thiophenols on (N,N'-disalicylidene-1-cyclohexene-1,2-diaminato)cobalt(II)Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1990, 20(7), 901-8,
합성회로 12
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Preparation of oxobenzoxazinearylsulfonamide derivatives for use as PKM2 activators, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 1.5 h, 90 bar, 100 °C
참조
- Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and ChemoselectivityJournal of Organic Chemistry, 2005, 70(7), 2771-2777,
합성회로 14
합성회로 15
반응 조건
1.1 Reagents: Sodium amalgam Solvents: Ethanol , Water ; neutralized, < 55 °C
1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C
1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C
1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt
참조
- Metal chelates of cerium(III), thorium(IV), and dioxouranium(VI); complexes with some derivatives of aryl schiff basesSynthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2003, 33(3), 453-468,
합성회로 16
합성회로 17
반응 조건
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ; 0.5 h, reflux
참조
- First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complexJournal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112,
합성회로 18
반응 조건
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ; 0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C
참조
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride NanoclustersInternational Journal of Molecular Sciences, 2022, 23(16),,
합성회로 19
합성회로 20
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 30 min, rt; 24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Pyruvate kinase activators for use for increasing lifetime of the red blood cells and treating anemia, World Intellectual Property Organization, , ,
2-(Aminomethyl)phenol Raw materials
- 2-Propanesulfinamide, N-[(2-hydroxyphenyl)methyl]-2-methyl-, [S(R)]-
- 2-Hydroxybenzonitrile
- Salicylaldoxime
- 2-Hydroxybenzaldehyde
- Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester
- 2-Methoxybenzylamine
2-(Aminomethyl)phenol Preparation Products
2-(Aminomethyl)phenol 관련 문헌
-
Avik Bhanja,Radovan Herchel,Eufemio Moreno-Pineda,Anjan Khara,Wolfgang Wernsdorfer,Debashis Ray Dalton Trans. 2021 50 12517
-
2. Facile synthesis of selenocarbamyl fluorides, selenoureas and their derivatives with [Me4N][SeCF3]Lei Liu,Long-Yu Ran,Yucheng Gu,Cheng-Pan Zhang Org. Chem. Front. 2021 8 5736
-
Ryosuke Takechi,Takahiro Nishimura Org. Biomol. Chem. 2015 13 4918
-
F. Dannenberg,G. Thiele,E. Dornsiepen,S. Dehnen,M. Mehring New J. Chem. 2017 41 4990
-
Qinglan Li,Li Ji,Beibei Jiang,Xiangguang Li,Zhaoji Lv,Jinpo Xie,Siping Chen,Kailin Xu,Yingwei Yang,Suqing Zhao Chem. Commun. 2022 58 13079
932-30-9 (2-(Aminomethyl)phenol) 관련 제품
- 5386-23-2(1-(aminomethyl)naphthalen-2-ol)
- 876-15-3(4-(aminomethyl)-2,6-dimethylphenol)
- 71412-23-2(1,2-Benzenediol,3-(aminomethyl)-)
- 1181563-65-4(3-(Aminomethyl)-2-naphthol)
- 40680-69-1(2-(Aminomethyl)-6-methylphenol)
- 63452-56-2(4-(Aminomethyl)benzene-1,3-diol)
- 2411220-06-7(N-({[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl)-N-ethylprop-2-enamide)
- 2138808-61-2(Butanoic acid, 2-(dihydro-5-methyl-3(2H)-furanylidene)-)
- 2137729-20-3(1H-Isoindol-1-one, 2-butyl-4-fluoro-2,3-dihydro-)
- 1879800-27-7(1-(Azonan-1-YL)ethanone)
추천 공급업체
Amadis Chemical Company Limited
(CAS:932-30-9)2-(Aminomethyl)phenol

순결:99%
재다:25g
가격 ($):232.0